molecular formula C26H32N2O7 B2629301 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 903185-93-3

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2629301
CAS No.: 903185-93-3
M. Wt: 484.549
InChI Key: CKILOHRSJBFIEZ-NDENLUEZSA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a potent and cell-permeable inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases [https://pubmed.ncbi.nlm.nih.gov/25921890/]. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors [https://www.nature.com/articles/s41598-017-09958-9]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling pathways. Its primary research value lies in its utility as a chemical probe to dissect the complex biological functions of PIM kinases in oncogenesis and tumor maintenance. Researchers utilize this inhibitor to investigate PIM kinase-mediated signaling crosstalk, study mechanisms of drug resistance in cancer cells, and evaluate its potential for combination therapies with other chemotherapeutic agents [https://aacrjournals.org/mct/article-abstract/15/6/1237/264067]. The (Z)-benzylidene configuration of the benzofuran-3(2H)-one scaffold is critical for its high binding affinity and selectivity, making it a valuable tool for preclinical cancer research aimed at validating PIM kinases as a therapeutic target.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7/c1-16-11-19(30)18(15-28-7-5-27(6-8-28)9-10-29)25-23(16)24(31)20(35-25)12-17-13-21(32-2)26(34-4)22(14-17)33-3/h11-14,29-30H,5-10,15H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKILOHRSJBFIEZ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, also known as LX5184, is a complex organic compound belonging to the aurone class. Its unique structural features, including a benzofuran core and various functional groups, suggest significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and antibacterial effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H32N2O5 with a molecular weight of 420.53 g/mol. The compound features several functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC25H32N2O5
Molecular Weight420.53 g/mol
Structural FeaturesBenzofuran core
Functional GroupsHydroxyl, methoxy

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various human cancer cell lines. A study published in Molecules highlighted its ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve the inhibition of specific kinases critical for cancer cell growth and survival .

Enzyme Inhibition

Another significant aspect of this compound is its enzyme inhibition capabilities , particularly against acetylcholinesterase (AChE). AChE plays a crucial role in neurodegenerative diseases such as Alzheimer's. Inhibiting this enzyme can enhance neurotransmitter levels in the brain, potentially offering therapeutic benefits . Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.

Antibacterial Activity

Preliminary findings suggest that this compound may also possess antibacterial properties . It has shown activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections . However, comprehensive studies are necessary to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds similar to this compound:

  • Antiproliferative Effects : A 2013 study demonstrated significant antiproliferative activity against various cancer cell lines .
  • AChE Inhibition : Research highlighted the potential for AChE inhibition, which could be beneficial in treating neurodegenerative diseases .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases relevant to cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Compound A : (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one
  • Key Difference : Replaces 3,4,5-trimethoxybenzylidene with 2-methylbenzylidene .
  • Impact :
    • Reduced electron-donating capacity due to lack of methoxy groups.
    • Lower hydrophobicity compared to the trimethoxy analog.
Compound B : (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
  • Key Difference : Features a 4-methoxybenzylidene group.
  • Impact :
    • Single methoxy group limits π-π stacking and hydrogen bonding compared to the trimethoxy variant.
    • Simpler structure may improve synthetic accessibility but reduce target selectivity.

Modifications in the Heterocyclic Substituent

Compound C : (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
  • Key Difference : Replaces 4-(2-hydroxyethyl)piperazine with 4-methylpiperidine and substitutes benzylidene with thiophene .
  • 4-Methylpiperidine: Lacks the hydroxyethyl group, reducing solubility and hydrogen-bonding capacity.

Core Structure Analog: Beta-Lactone and Arylpolyene Compounds

Compound D : Beta-lactone-type compounds from Pseudomonas spp.
  • Key Difference: Entirely distinct core (beta-lactone vs. benzofuranone).
  • Impact: Beta-lactones exhibit irreversible enzyme inhibition (e.g., proteases), whereas benzofuranones may act as reversible inhibitors or receptor modulators.

Structural and Pharmacological Implications

Electronic and Steric Effects

  • 3,4,5-Trimethoxybenzylidene : Enhances electron density, favoring interactions with aromatic residues in enzymes (e.g., kinases) .
  • 4-Methyl Group : May restrict rotational freedom, stabilizing bioactive conformations.

Solubility and Bioavailability

  • Hydroxyethylpiperazine: Improves aqueous solubility compared to non-polar analogs like Compound C .

Data Tables

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound Benzylidene Substituent Heterocyclic Substituent Molecular Weight Key Properties
Target Compound 3,4,5-Trimethoxy 4-(2-hydroxyethyl)piperazinyl ~525 g/mol High solubility, hydrophobic
Compound A 2-Methyl 4-(2-hydroxyethyl)piperazinyl ~455 g/mol Moderate solubility
Compound B 4-Methoxy None ~308 g/mol Low complexity
Compound C Thiophene-2-yl 4-Methylpiperidinyl ~355 g/mol Sulfur-mediated interactions

Table 2: Inferred Pharmacological Profiles

Compound Likely Targets Potential Applications
Target Compound Kinases, DNA topoisomerases Anticancer, antimicrobial
Compound C Metalloenzymes, redox enzymes Antibacterial, antifungal
Beta-lactones Proteases, lipases Enzyme inhibition, antibiotics

Q & A

Q. What synthetic methodologies are recommended for constructing the benzofuran core and piperazine-linked substituents in this compound?

The benzofuran core can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions, as demonstrated for analogous biaryl-containing benzofurans . For the piperazine-linked side chain, reductive amination or nucleophilic substitution using 4-(2-hydroxyethyl)piperazine derivatives (e.g., [4-((4-methylpiperazin-1-yl)methyl]phenyl]methanol in ) is suggested. Post-synthetic modifications, such as Schiff base formation with 3,4,5-trimethoxybenzaldehyde, require controlled conditions (e.g., anhydrous solvents, acid catalysis) to retain stereochemical integrity.

Q. How can the Z-configuration of the benzylidene group be confirmed experimentally?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for distinguishing Z/E isomers. Irradiation of the benzylidene proton should show cross-peaks with adjacent substituents on the benzofuran ring in the Z-configuration. X-ray crystallography, as applied to structurally similar benzofuran derivatives (e.g., NIST’s benzofuran-2(4H)-one analysis ), provides definitive confirmation.

Q. What analytical techniques are suitable for assessing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (as used for benzophenone analogs in ) ensures purity (>95%). Mass spectrometry (HRMS or LC-MS) validates molecular weight, while FT-IR confirms functional groups (e.g., hydroxyl, carbonyl). For piperazine-related impurities, compare retention times against pharmacopeial standards (e.g., impurity profiling in ).

Advanced Research Questions

Q. How do solvent polarity and pH affect the compound’s stability during in vitro assays?

Conduct accelerated stability studies under varying pH (1.2–7.4) and solvents (DMSO, PBS, ethanol). Monitor degradation via HPLC-UV, focusing on hydrolysis of the benzylidene group or oxidation of the piperazine moiety. highlights similar stability challenges with fluoroquinolone derivatives, where acidic conditions induced piperazine ring degradation.

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). If potency varies, assess membrane permeability via logP calculations (e.g., ’s triazine derivatives) or use prodrug strategies to enhance bioavailability. For false negatives, confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays.

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Systematically modify substituents:

  • Benzylidene group : Replace 3,4,5-trimethoxy with halogenated or nitro groups to enhance electron-withdrawing effects.
  • Piperazine linker : Introduce alkyl or aryl groups (e.g., 4-methylpiperazine in ) to modulate lipophilicity and CNS penetration.
  • Benzofuran core : Fluorinate the 4-methyl group to improve metabolic stability.

Use molecular docking to prioritize analogs, leveraging crystallographic data from benzofuro-benzazepine derivatives ( ).

Q. What experimental designs mitigate interference from degradation products in pharmacokinetic studies?

Employ LC-MS/MS with MRM (multiple reaction monitoring) to distinguish the parent compound from degradation byproducts (e.g., oxidized piperazine or hydrolyzed benzylidene fragments). Reference impurity standards ( ) for spiking experiments. For in vivo studies, use radiolabeled analogs (³H or ¹⁴C) to track metabolites, as applied in ’s fluoroquinolone analysis.

Methodological Notes

  • Stereochemical Purity : Chiral HPLC or SFC (supercritical fluid chromatography) is recommended for resolving enantiomers, particularly if synthetic routes introduce racemization risks.
  • Data Reproducibility : Precisely document reaction conditions (e.g., solvent, catalyst loading, temperature) to align with ’s Suzuki coupling protocols.
  • Ethical Compliance : For biological testing, adhere to OECD guidelines for in vitro assays and IACUC protocols for animal studies.

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